REACTION_CXSMILES
|
OC1C=C([NH:8][C:9]2[N:14]=[C:13]([NH:15]C3C=CC=C(O)C=3)[C:12]([F:23])=[CH:11][N:10]=2)C=CC=1.ClC1N=C(Cl)C(F)=CN=1.C(OC1C=CC(N)=CC=1)(C)C>>[F:23][C:12]1[C:13]([NH2:15])=[N:14][C:9]([NH2:8])=[N:10][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)NC1=NC=C(C(=N1)NC1=CC(=CC=C1)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=CC=C(N)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC(=NC1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |